molecular formula C16H15NO3 B11847867 10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one CAS No. 27296-62-4

10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one

Cat. No.: B11847867
CAS No.: 27296-62-4
M. Wt: 269.29 g/mol
InChI Key: ANXGKINJKIYWON-UHFFFAOYSA-N
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Description

10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one is a complex organic compound with a unique structure that combines elements of chromene and pyridine. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene and pyridine derivatives, such as:

  • 10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one
  • 8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one
  • 10-hydroxy-8-methyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

27296-62-4

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one

InChI

InChI=1S/C16H15NO3/c1-3-5-17-6-4-11-12(9-17)16(19)20-14-8-10(2)7-13(18)15(11)14/h1,7-8,18H,4-6,9H2,2H3

InChI Key

ANXGKINJKIYWON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C(CN(CC3)CC#C)C(=O)OC2=C1)O

Origin of Product

United States

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